Biotin-EEENLYFQ-Abu-glycolate-R-amide

N-terminomics Subtiligase Biotinylation

Optimized subtiligase acyl donor for N-terminomics. The EEENLYFQ motif ensures specific ligation; the glycolate ester enables efficient acylation; the Abu tag provides a characteristic +85 Da MS shift for confident identification of N-terminal peptides. Solubility-enhanced EEEE extension prevents aggregation. Validated in caspase substrate discovery (≈300 substrates). For selective cell surface N-terminome profiling, use with subtiligase-TM. Achieves lysine-free enrichment, eliminating background contamination. Request a quote for 10 mg or 50 mg sizes.

Molecular Formula C70H100N18O23S-2
Molecular Weight 1593.7 g/mol
Cat. No. B15549049
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBiotin-EEENLYFQ-Abu-glycolate-R-amide
Molecular FormulaC70H100N18O23S-2
Molecular Weight1593.7 g/mol
Structural Identifiers
InChIInChI=1S/C70H102N18O23S/c1-4-39(68(109)111-33-54(93)77-40(59(73)100)13-10-28-76-69(74)75)79-61(102)42(20-24-51(71)90)82-65(106)46(30-36-11-6-5-7-12-36)85-66(107)47(31-37-16-18-38(89)19-17-37)84-64(105)45(29-35(2)3)83-67(108)48(32-52(72)91)86-63(104)44(23-27-57(98)99)81-62(103)43(22-26-56(96)97)80-60(101)41(21-25-55(94)95)78-53(92)15-9-8-14-50-58-49(34-112-50)87-70(110)88-58/h5-7,11-12,16-19,35,39-50,58,89H,4,8-10,13-15,20-34H2,1-3H3,(H2,71,90)(H2,72,91)(H2,73,100)(H,77,93)(H,78,92)(H,79,102)(H,80,101)(H,81,103)(H,82,106)(H,83,108)(H,84,105)(H,85,107)(H,86,104)(H,94,95)(H,96,97)(H,98,99)(H4,74,75,76)(H2,87,88,110)/p-2/t39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,58-/m0/s1
InChIKeyZUIBZCVZTOWAIS-HGOOQHIRSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Biotin-EEENLYFQ-Abu-glycolate-R-amide: Subtiligase Substrate for N-Terminal Biotinylation


Biotin-EEENLYFQ-Abu-glycolate-R-amide is a synthetic biotinylated peptide ester specifically designed as a substrate for subtiligase, an engineered variant of subtilisin BPN′ [1]. The compound serves as an acyl donor in subtiligase-catalyzed ligation reactions, enabling site-specific biotinylation of free protein N-termini for subsequent affinity enrichment and mass spectrometry (MS)-based proteomic analysis [2].

Why Generic Biotinylated Peptides Cannot Substitute for Biotin-EEENLYFQ-Abu-glycolate-R-amide in Subtiligase Applications


Subtiligase exhibits strict substrate specificity for peptide esters bearing a glycolate leaving group and requires an optimized recognition sequence for efficient ligation [1]. Generic biotinylated peptides lacking the EEENLYFQ recognition motif, the glycolate ester activation, or the Abu (α-aminobutyric acid) mass tag produce negligible ligation yields and fail to generate the characteristic +85 Da MS signature required for unambiguous N-terminal peptide identification [2]. The solubility-optimized tetra-glutamate (EEEE) N-terminal extension in this compound directly addresses aggregation issues common among standard biotinylated ester substrates [3].

Quantitative Differentiation Evidence: Biotin-EEENLYFQ-Abu-glycolate-R-amide vs. Alternative Subtiligase Substrates


Solubility-Optimized EEENLYFQ Sequence Enables Higher Ligation Efficiency Than Earlier-Generation Ester Substrates

This compound incorporates a tetra-glutamate (EEEE) N-terminal extension designed to improve aqueous solubility relative to earlier biotinylated peptide esters lacking this motif [1]. The solubility enhancement was a primary design goal in optimizing subtiligase substrates to achieve greater incorporation of N-terminal tags [1].

N-terminomics Subtiligase Biotinylation Peptide solubility Proteomics

Glycolate Ester Activation: Required Leaving Group for Subtiligase-Catalyzed Ligation

Subtiligase requires a glycolate ester leaving group for efficient acylation of free N-termini; alternative ester forms (e.g., methyl or ethyl esters) are not competent substrates [1]. This compound contains the requisite glycolate ester moiety that is hydrolyzed during ligation to release the biotinylated peptide for N-terminal transfer [2]. This is a strict structural requirement rather than a performance optimization.

Enzyme substrate specificity Peptide ligation Acyl donor Leaving group

Abu Mass Tag Enables Unambiguous MS-Based Identification of Ligated N-Terminal Peptides

The α-aminobutyric acid (Abu) residue in the compound's C-terminal region serves as a diagnostic mass tag: following subtiligase ligation and tryptic digestion, the Abu modification remains attached to the labeled N-terminal peptide, producing a characteristic +85 Da mass shift detectable by LC-MS/MS [1]. This feature distinguishes bona fide ligation products from non-specifically enriched background peptides [2].

Mass spectrometry Proteomics N-terminomics Peptide identification Affinity enrichment

Enzymatic N-Terminal Biotinylation with Subtiligase Enables Selective Enrichment vs. Chemical NHS-Biotin Labeling

Subtiligase using this substrate ligates biotin exclusively to free protein N-termini, in contrast to chemical NHS-biotin reagents that label all accessible lysine ε-amines and protein N-termini non-specifically [1]. This site-specificity is critical for N-terminomic workflows where enrichment of lysine-labeled background peptides would obscure the N-terminal signal [2].

Site-specific labeling Affinity purification Biotin-streptavidin Chemoproteomics

Validated in Established N-Terminomics Workflows with Demonstrated Proteome-Wide Coverage

This compound (designated TEV Ester 6 or TE6 in literature) has been employed in validated N-terminomics workflows that identified nearly 300 caspase substrates with precise cleavage site resolution from apoptotic cells [1]. The method using this specific substrate achieves proteome-wide coverage of N-terminal peptides that is not attainable with alternative enrichment strategies lacking comparable validation [2].

N-terminomics Protease substrates Apoptosis Method validation

Optimal Application Scenarios for Biotin-EEENLYFQ-Abu-glycolate-R-amide


Global Profiling of Protease Substrates in Apoptosis and Other Biological Stimuli

This compound is the validated substrate for subtiligase-based N-terminomics workflows that map proteolytic cleavage events with single amino acid resolution across the proteome [1]. In apoptosis studies, the method using this substrate successfully identified approximately 300 caspase substrates and their precise cleavage sites [1]. The Abu mass tag enables confident MS identification, while the glycolate ester ensures efficient subtiligase acylation.

Cell Surface Proteolysis Mapping with Plasma Membrane-Targeted Subtiligase

This substrate is compatible with subtiligase-TM, a membrane-targeted ligase variant for selective biotinylation of extracellular N termini [2]. The protocol using this specific peptide ester enables enrichment and analysis of cell surface-derived N-terminal peptides by LC-MS/MS, providing increased coverage of and specificity for cell surface proteolytic events [2].

High-Confidence Identification of Endogenous Protein N-Termini

The site-specificity of subtiligase using this substrate restricts biotinylation exclusively to free N-termini, enabling affinity enrichment of N-terminal peptides from complex mixtures without lysine-derived background contamination [3]. The Abu mass tag provides a characteristic +85 Da signature for discriminating authentic ligation products from non-specifically enriched peptides [4].

Enzymatic N-Terminal Bioconjugation for Protein Semi-Synthesis

Subtiligase-catalyzed ligation using this glycolate ester substrate provides a chemoenzymatic alternative to expressed protein ligation or sortase-mediated labeling for site-specific N-terminal modification [5]. The biotin handle enables subsequent affinity purification or detection of the ligated product.

Technical Documentation Hub

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